

Spectroscopic Scrutiny: A Comparative Guide to Fluorinated Cyclohexanecarboxylate Isomers

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Compound of Interest

Ethyl 2,2Difluorocyclohexanecarboxylate

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated organic molecules is paramount. The introduction of fluorine into a cyclohexanecarboxylate framework can significantly influence its conformational preference and physicochemical properties, making a detailed spectroscopic comparison of its isomers essential. This guide provides a comprehensive analysis of the spectroscopic characteristics of cis- and trans-4-fluorocyclohexanecarboxylic acid, supported by experimental data and detailed methodologies.

The distinct spatial arrangement of the fluorine atom and the carboxylic acid group in the cis and trans isomers of 4-fluorocyclohexanecarboxylic acid gives rise to unique spectroscopic signatures. These differences are readily observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Conformations

NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers of 4-fluorocyclohexanecarboxylic acid. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the axial or equatorial position of the fluorine atom and the carboxyl group on the cyclohexane ring.

Comparative ¹H and ¹³C NMR Data:



Isomer	Nucleus	Chemical Shift (ppm)	Key Coupling Constants (Hz)
cis-4- Fluorocyclohexanecar boxylic acid	¹H	Data not available in search results	Data not available in search results
13 C	Data not available in search results	Data not available in search results	
trans-4- Fluorocyclohexanecar boxylic acid	¹H	Data not available in search results	Data not available in search results
13C	Data not available in search results	Data not available in search results	

Note: Specific experimental NMR data for cis- and trans-4-fluorocyclohexanecarboxylic acid were not available in the search results. The table is presented as a template for data presentation.

In the more stable chair conformation of the trans isomer, both the fluorine and the carboxylic acid group can occupy equatorial positions, leading to less steric hindrance. This would be reflected in the chemical shifts of the protons and carbons on the cyclohexane ring. Conversely, in the cis isomer, one substituent is forced into an axial position, which would result in different chemical shifts and coupling constants, particularly for the protons and carbons directly attached to or adjacent to the substituents. A predicted ¹H NMR spectrum for 4-fluorocyclohexane-1-carboxylic acid (isomer not specified) is available, but experimental data for both distinct isomers is crucial for a definitive comparison.[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The stretching and bending vibrations of the C-F, C=O, and O-H bonds will exhibit characteristic absorption bands.

Comparative IR Absorption Data:



Isomer	Functional Group	Absorption Range (cm ⁻¹)
cis-4- Fluorocyclohexanecarboxylic acid	O-H stretch (Carboxylic acid)	~3300-2500 (broad)
C=O stretch (Carboxylic acid)	~1710	
C-F stretch	Data not available in search results	
trans-4- Fluorocyclohexanecarboxylic acid	O-H stretch (Carboxylic acid)	~3300-2500 (broad)
C=O stretch (Carboxylic acid)	~1710	
C-F stretch	Data not available in search results	

Note: Specific experimental IR data for the C-F stretch in cis- and trans-4-fluorocyclohexanecarboxylic acid were not available in the search results. The table is presented as a template for data presentation.

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[2] The strong C=O stretch is also a key indicator of the carboxylic acid functionality.[2] While the positions of these bands are expected to be similar for both isomers, subtle shifts in the C-F stretching frequency may be observed due to the different electronic environments of the axial and equatorial C-F bonds.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M+) will confirm the elemental composition, and the fragmentation pattern can offer clues about the structure.

Comparative Mass Spectrometry Data:



Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
cis-4- Fluorocyclohexanecarboxylic acid	146.0743	Data not available in search results
trans-4- Fluorocyclohexanecarboxylic acid	146.0743	Data not available in search results

Note: The exact mass for 4-fluorocyclohexane-1-carboxylic acid is 146.0743 g/mol .[3] Specific experimental fragmentation data for the isomers were not available in the search results. The table is presented as a template for data presentation.

Both isomers will exhibit a molecular ion peak at m/z 146. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and cleavage of the cyclohexane ring.[4] The relative intensities of these fragment ions may differ between the cis and trans isomers due to the different stabilities of the resulting carbocations, influenced by the position of the fluorine atom.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for the NMR analysis of fluorinated carboxylic acids involves dissolving the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).[5] For quantitative analysis, an internal standard may be added. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution NMR spectrometer. The choice of solvent can be critical for achieving optimal sensitivity, and the use of a relaxation agent like chromium acetylacetonate may be considered. [6]

Infrared (IR) Spectroscopy:

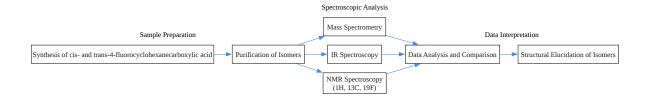
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or as a mull in Nujol. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).



Mass Spectrometry (MS):

For the analysis of fluorinated carboxylic acids, gas chromatography-mass spectrometry (GC-MS) with derivatization or liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) are common techniques. For GC-MS, the carboxylic acid is typically derivatized to a more volatile ester.[1] In LC-MS, ESI in negative ion mode is often employed to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.[7]

Logical Workflow for Spectroscopic Comparison



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Caption: Experimental workflow for the spectroscopic comparison of fluorinated cyclohexanecarboxylate isomers.

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